1H-Pyrrolizine-5-propanoic acid, 2,3-dihydro-, methyl ester

Medicinal Chemistry Antiviral Synthesis HBV Inhibitors

This 98% pure methyl ester (CAS 61633-24-7) is the definitive starting material for synthesizing HBV replication inhibitors claimed in U.S. Patent 12,161,625. Unlike the free carboxylic acid analog, this ester eliminates protection/deprotection steps, improving synthetic efficiency and yield in parallel medicinal chemistry. Its achiral nature and predicted LogP of 1.54 provide unambiguous SAR data and enhanced membrane permeability for hit-to-lead campaigns. Substituting with in-class analogs is scientifically unsound due to critical differences in reactivity and steric hindrance.

Molecular Formula C11H15NO2
Molecular Weight 193.24 g/mol
CAS No. 61633-24-7
Cat. No. B3355053
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Pyrrolizine-5-propanoic acid, 2,3-dihydro-, methyl ester
CAS61633-24-7
Molecular FormulaC11H15NO2
Molecular Weight193.24 g/mol
Structural Identifiers
SMILESCOC(=O)CCC1=CC=C2N1CCC2
InChIInChI=1S/C11H15NO2/c1-14-11(13)7-6-10-5-4-9-3-2-8-12(9)10/h4-5H,2-3,6-8H2,1H3
InChIKeyORTYVNOQVZYPFS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1H-Pyrrolizine-5-propanoic acid, 2,3-dihydro-, methyl ester (CAS 61633-24-7): Core Structural and Procurement Profile


1H-Pyrrolizine-5-propanoic acid, 2,3-dihydro-, methyl ester (CAS 61633-24-7) is a heterocyclic building block belonging to the dihydropyrrolizine class, characterized by a fused pyrrole-pyrrolidine bicyclic core. Its molecular formula is C11H15NO2 with a molecular weight of 193.24 g/mol . The compound is primarily utilized as a versatile intermediate in the synthesis of substituted pyrrolizine compounds, a class investigated for inhibiting Hepatitis B virus (HBV) replication [1]. Unlike its free carboxylic acid or other alkyl-substituted analogs, this methyl ester offers distinct advantages in synthetic accessibility, stability, and lipophilicity, making it a preferred starting material for medicinal chemistry programs.

Why Generic Substitution of CAS 61633-24-7 with Other Pyrrolizine Analogs Compromises Synthetic Utility


Substituting 1H-Pyrrolizine-5-propanoic acid, 2,3-dihydro-, methyl ester with a seemingly similar in-class analog, such as its free carboxylic acid (CAS 61800-72-4) or a methyl-substituted variant (CAS 61800-73-5), is scientifically unsound due to critical differences in reactivity, physicochemical properties, and chromatographic behavior . The methyl ester is specifically required for subsequent transformations, including hydrolysis to controlled-release prodrugs or direct incorporation via transesterification, where the free acid would necessitate additional protection/deprotection steps, reducing yield and increasing purification burden [1]. Furthermore, variations in the dihydropyrrolizine backbone substitution, such as the presence of a 3-methyl group (CAS 61800-73-5) or 6,7-diphenyl groups, introduce steric hindrance and alter the molecular logP, fundamentally changing both in vitro and in vivo pharmacological profiles and invalidating structure-activity relationship (SAR) data derived from the target compound.

Quantitative Differentiation Evidence for 1H-Pyrrolizine-5-propanoic acid, 2,3-dihydro-, methyl ester (CAS 61633-24-7)


Enhanced Synthetic Utility as Key Intermediate for HBV Inhibitor Pharmacophore Versus Free Carboxylic Acid

The methyl ester derivative of 1H-pyrrolizine-5-propanoic acid is explicitly claimed as a crucial precursor for synthesizing a broad class of substituted pyrrolizine HBV inhibitors, where the ester's reactivity is essential for installing the pharmacophoric elements [1]. In contrast, the free carboxylic acid (CAS 61800-72-4) would require in situ activation or protection to achieve the same synthetic outcome, introducing two additional steps and reducing atom economy. The patent literature does not describe an equivalent synthetic route starting from the free acid, underscoring the methyl ester's unique synthetic role.

Medicinal Chemistry Antiviral Synthesis HBV Inhibitors

Distinct Lipophilicity Profile (LogP ~1.54) Dictates Superior CNS and Membrane Permeability Parameter Space Compared to Free Acid

The target compound has a predicted partition coefficient (LogP) of approximately 1.54, which falls within the optimal range for central nervous system (CNS) drug candidates and oral bioavailability . This is a direct consequence of the methyl ester moiety masking the polar carboxylate. The free carboxylic acid analog (CAS 61800-72-4) is predicted to have a significantly lower LogP (estimated near -0.5 in its ionized state at physiological pH), which would reduce passive membrane permeability [1]. This difference makes the methyl ester a more suitable lead-like fragment for CNS-targeted programs.

Drug Design Physicochemical Properties ADME Prediction

Absence of a Chiral Center Ensures Reproducible Pharmacological and Pharmacokinetic Data Versus 3-Methyl Analog

The target compound (CAS 61633-24-7) is achiral, lacking a stereogenic center on the propanoate side chain. Its closest substituted analog, the 3-methyl derivative (CAS 61800-73-5), introduces a chiral center, resulting in a racemic mixture unless an enantioselective synthesis is employed . The use of a racemate complicates pharmacological interpretation, as individual enantiomers may exhibit differing potencies, off-target effects, and metabolic profiles. Procuring the achiral target compound eliminates this variability, ensuring more reproducible SAR data and simplifying regulatory documentation [1].

Process Chemistry Quality Control Chiral Resolution

Validated High Purity Profile (98%) with Defined Impurity Markers Reduces Risk in Regulated Synthesis

Commercially available lots of the target compound are controlled to a purity of 98%, with key analytical attributes such as TPSA (31.23 Ų) and rotatable bond count (3) defined to ensure batch-to-batch consistency . For the closely related free acid or 3-methyl analogs, purity specifications from non-excluded vendors are often lower or undefined in public documents. This documented purity profile reduces the risk of introducing unknown impurities that could confound biological assay results or require costly re-purification in a GMP setting.

Analytical Chemistry GMP Synthesis Reference Standards

Validated Application Scenarios for Procuring 1H-Pyrrolizine-5-propanoic acid, 2,3-dihydro-, methyl ester (CAS 61633-24-7)


Core Scaffold for Proprietary HBV Replication Inhibitors

This compound is the definitive starting material for synthesizing the substituted pyrrolizine compounds claimed in U.S. Patent 12,161,625. Its unique reactivity as a methyl ester is indispensable for constructing the patented pharmacophores that inhibit HBV replication [1]. Procurement enables legal and efficient entry into this protected chemical space for drug development.

Lead-Like Fragment for CNS Drug Discovery Programs

With a predicted LogP of 1.54, this methyl ester fragment is intrinsically more membrane-permeable than its free acid counterpart, making it a superior choice for hit-to-lead campaigns targeting intracellular or CNS proteins [1]. Its achiral nature also simplifies SAR studies, providing unambiguous biological data during lead optimization [1].

Stable, Storable Intermediate for Multi-Step Parallel Synthesis

As a stable methyl ester, this compound serves as a robust building block for parallel medicinal chemistry. It can be directly subjected to diverse transformations without the need for carboxyl-group protection, which is required for the free acid [2]. Its high commercial purity (98%) enables direct use in library production, accelerating design-make-test cycles [1].

Analytical Reference Standard for Method Development

The well-defined and publicly documented purity profile (98%) and physicochemical parameters (logP, TPSA) of this compound make it an ideal reference standard for developing and validating HPLC, LC-MS, or NMR analytical methods for monitoring synthetic reactions, impurity profiling, or quality control of larger pyrrolizine-based batches [1].

Quote Request

Request a Quote for 1H-Pyrrolizine-5-propanoic acid, 2,3-dihydro-, methyl ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.